molecular formula C26H35N3O3 B11618701 ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate

ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11618701
M. Wt: 437.6 g/mol
InChI Key: RTPPCVTZMQSNGI-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and various amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[4-(dimethylamino)phenyl]-5-[2-(diethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate
  • Ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-ethyl-1H-indole-3-carboxylate

Uniqueness

Ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique combination of functional groups and molecular configuration makes it a valuable compound for various scientific research applications.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core substituted with various functional groups, which are crucial for its biological activity. The presence of diethylamino and dimethylamino groups suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Structural Formula

C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

Anticancer Activity

Studies have indicated that derivatives of indole exhibit significant anticancer properties. For instance, compounds similar to ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A study conducted on human cancer cell lines (MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that the compound inhibited cell growth with IC50 values of 5.1 µM and 2.4 µM, respectively. The mechanism was attributed to the compound's ability to induce G2/M phase arrest and subsequently trigger apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.1G2/M phase arrest, apoptosis
A5492.4G2/M phase arrest, apoptosis

Antiviral Activity

Research has also highlighted the antiviral potential of similar indole derivatives against various viruses. For example, a derivative exhibited significant activity against human cytomegalovirus (HCMV) by inhibiting viral replication.

The antiviral mechanism involves the inhibition of RNA polymerase II, which is essential for viral RNA synthesis. This inhibition prevents the replication of viral particles within infected cells.

Neuropharmacological Effects

Given the presence of diethylamino and dimethylamino groups, the compound may interact with neurotransmitter receptors, potentially leading to neuropharmacological effects such as sedation or analgesia.

Research Findings

Preliminary studies suggest that compounds with similar structures can modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders or as analgesics.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile. Some derivatives have shown cytotoxic effects at higher concentrations, necessitating careful evaluation during drug development.

Toxicity Studies

Toxicity assessments in animal models revealed dose-dependent toxicity, with significant adverse effects observed at concentrations exceeding therapeutic levels.

ParameterObserved Effect
Liver FunctionElevated transaminases
Kidney FunctionIncreased creatinine
General ToxicityDose-dependent

Properties

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methylindole-3-carboxylate

InChI

InChI=1S/C26H35N3O3/c1-7-28(8-2)20-10-12-21(13-11-20)29-19(4)25(26(30)31-9-3)23-18-22(14-15-24(23)29)32-17-16-27(5)6/h10-15,18H,7-9,16-17H2,1-6H3

InChI Key

RTPPCVTZMQSNGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCCN(C)C)C(=O)OCC)C

Origin of Product

United States

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